N-(3-chloro-4-methoxyphenyl)-2-(7-methyl-4-oxo-3-(3-(m-tolyl)-1,2,4-oxadiazol-5-yl)-1,8-naphthyridin-1(4H)-yl)acetamide
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Description
N-(3-chloro-4-methoxyphenyl)-2-(7-methyl-4-oxo-3-(3-(m-tolyl)-1,2,4-oxadiazol-5-yl)-1,8-naphthyridin-1(4H)-yl)acetamide is a useful research compound. Its molecular formula is C27H22ClN5O4 and its molecular weight is 515.95. The purity is usually 95%.
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Scientific Research Applications
Antibacterial Applications
- Derivatives of 1,3,4-oxadiazole, including compounds similar to the one , have shown significant antibacterial activity. For instance, the synthesis of 2-[(5-aryl-1,3,4-oxadiazol-2-yl)thio]-N-(2-phenyl-1,8-naphthyridin-3-yl)acetamide derivatives displayed notable antibacterial properties (Ramalingam et al., 2019).
Anticancer Properties
- Research on oxadiazole derivatives, such as N-(3-chloro-4-methoxyphenyl)-2-(7-methyl-4-oxo-3-(3-(m-tolyl)-1,2,4-oxadiazol-5-yl)-1,8-naphthyridin-1(4H)-yl)acetamide, has explored their potential as chemotherapeutic agents. For example, a study designing novel N'-(arylidene)-2-(3-methoxyphenoxy)acetohydrazide derivatives reported significant antiproliferative activity against human tumor cell lines (Kaya et al., 2017).
Computational and Pharmacological Evaluation
- A computational and pharmacological evaluation of 1,3,4-oxadiazole derivatives, including a focus on toxicity assessment, tumor inhibition, antioxidant, analgesic, and anti-inflammatory actions, has been conducted. This research helps in understanding the broader implications of such compounds in various therapeutic areas (Faheem, 2018).
Nematocidal Activity
- Novel 1,2,4-oxadiazole derivatives, structurally related to the chemical , have been synthesized and evaluated for their nematocidal activities, showing promising results against Bursaphelenchus xylophilus, a harmful nematode (Liu et al., 2022).
Properties
IUPAC Name |
N-(3-chloro-4-methoxyphenyl)-2-[7-methyl-3-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]-4-oxo-1,8-naphthyridin-1-yl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H22ClN5O4/c1-15-5-4-6-17(11-15)25-31-27(37-32-25)20-13-33(26-19(24(20)35)9-7-16(2)29-26)14-23(34)30-18-8-10-22(36-3)21(28)12-18/h4-13H,14H2,1-3H3,(H,30,34) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VRXLJWSPKBVDNA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C2=NOC(=N2)C3=CN(C4=C(C3=O)C=CC(=N4)C)CC(=O)NC5=CC(=C(C=C5)OC)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H22ClN5O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
515.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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